2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide
Description
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide-functionalized acetamide derivative characterized by a benzyl group, an (E)-2-phenylethenyl (styryl) moiety, and a sulfonylamino bridge. This compound belongs to a class of molecules designed to explore structure-activity relationships (SAR) in medicinal chemistry, particularly for applications targeting enzymes or receptors influenced by sulfonamide and aryl groups.
Properties
IUPAC Name |
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c18-17(20)14-19(13-16-9-5-2-6-10-16)23(21,22)12-11-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,18,20)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUELEKMUXCJLSR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure consistency and quality. The methods used in industrial settings are designed to be efficient and cost-effective, often incorporating continuous flow processes and automated systems to maximize output.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Key Research Findings
- Sulfonamide vs. Amine Groups : Sulfonamide-containing derivatives (e.g., ) generally exhibit higher thermal stability and lower pKa values compared to amine-functionalized analogues (e.g., ), influencing their pharmacokinetic profiles .
- Styryl vs. Halogen Substituents : The (E)-styryl group in the target compound may confer superior selectivity in enzyme inhibition compared to halogenated derivatives (e.g., 4-iodophenyl in ), as seen in studies of styryl-based kinase inhibitors .
- Synthetic Accessibility: Sulfonamide acetamides are typically synthesized via sulfonylation of amine intermediates under mild conditions, whereas phenoxy or heterocyclic derivatives require multi-step coupling or cyclization reactions .
Biological Activity
The compound 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its ability to interact with various biological targets. The presence of the benzyl and phenylethenyl groups may enhance its lipophilicity and binding affinity to specific receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. Sulfonamides typically function by inhibiting enzymes involved in critical metabolic pathways, such as:
- Enzyme Inhibition : Compounds like this compound may inhibit key enzymes in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators such as leukotrienes and prostaglandins .
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways. For instance, sulfonamide derivatives have been studied for their interaction with NMDA receptors, which are critical in neuropharmacology .
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that similar sulfonamide compounds effectively reduced inflammation in animal models by inhibiting phospholipase A2, an enzyme crucial for the production of inflammatory mediators . This suggests that this compound could possess similar properties.
- Cytotoxicity Assessment : Research on related compounds indicated significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs showed IC50 values indicating potent inhibition of cell proliferation in B16F10 melanoma cells, suggesting potential applications in cancer therapy .
- Receptor Interaction Studies : High-throughput screening methods have identified sulfonamide derivatives as potential NMDA receptor antagonists. These studies indicate that modifications in the sulfonamide structure can lead to enhanced selectivity and potency against specific receptor subtypes .
Q & A
Q. What are the recommended synthetic routes for 2-[benzyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide?
A feasible approach involves sulfonamide formation via nucleophilic substitution. For example:
React benzylamine with (E)-2-phenylethenylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).
Couple the resulting sulfonamide intermediate with chloroacetamide using a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours.
Monitor reaction progress via TLC and purify via filtration and solvent evaporation under reduced pressure .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm sulfonamide linkage and stereochemistry of the (E)-2-phenylethenyl group.
- FTIR : Identify sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches.
- Single-crystal XRD : Resolve 3D structure and confirm (E)-configuration .
- UV-Vis spectroscopy : Assess electronic transitions for photochemical studies .
Q. What solubility properties should researchers consider for formulation?
The compound is likely soluble in polar aprotic solvents (e.g., methanol, acetonitrile) based on structural analogs like 2-phenylacetamide . Solubility testing in DMSO, ethanol, and aqueous buffers is recommended for biological assays.
Advanced Research Questions
Q. How can researchers optimize reaction yields using experimental design (DoE)?
Implement a Design of Experiments (DoE) strategy to evaluate variables:
- Factors : Temperature, solvent polarity, base strength, and stoichiometry.
- Response : Yield, purity (HPLC).
- Statistical modeling : Use software like JMP or Minitab to identify optimal conditions. For example, flow chemistry systems enable precise control of reaction parameters .
Q. How to resolve contradictions in spectroscopic data during characterization?
Repeat experiments under identical conditions to rule out human error.
Cross-validate with complementary techniques (e.g., XRD vs. NOESY NMR for stereochemistry).
Compare with literature : Analyze sulfonamide analogs (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide) for expected spectral patterns .
Q. What computational strategies predict biological activity or binding interactions?
Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., SARS-CoV-2 main protease).
QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs .
Q. How to troubleshoot low yields in sulfonamide coupling reactions?
- Catalyst screening : Test alternative bases (e.g., NaH, DBU) or phase-transfer catalysts.
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions at the amide nitrogen.
- Solvent optimization : Switch to DMF or THF for improved solubility of intermediates .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
